3-(3-Methoxyphenyl)-4'-methylpropiophenone
Overview
Description
3-(3-Methoxyphenyl)-4'-methylpropiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Arylation
A study demonstrates the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, showcasing a unique multiple arylation via successive C-C and C-H bond cleavages to produce tetraarylethanes and diaryl-1-phenylisochroman-3-ones. This method highlights the compound's role in facilitating complex organic transformations (Wakui et al., 2004).
Friedel–Crafts Acylation
Another research focused on the Friedel–Crafts acylation of anisole with propionic anhydride over a mesoporous superacid catalyst, aiming to synthesize 4-methoxypropiophenone. This synthesis process is critical for the production of fine chemicals and pharmaceuticals, demonstrating the compound's importance as an intermediate (Yadav & George, 2006).
Hemoglobin Oxygen Affinity Modulation
Research on allosteric modifiers of hemoglobin identifies compounds structurally related to 3-(3-Methoxyphenyl)-4'-methylpropiophenone that decrease oxygen affinity, which could have implications in medical scenarios requiring modulation of hemoglobin's oxygen-binding properties (Randad et al., 1991).
Enzyme Substrate Specificity
A study using methyl esters of phenylalkanoic acids, including compounds related to this compound, probes the active sites of esterases from Aspergillus niger. This research sheds light on the molecular interactions within the enzyme's active site and the importance of specific structural features for enzymatic activity (Kroon et al., 1997).
Photovoltaic Research
In the field of material science, the use of regioregular poly(3-hexylthiophene) and its interaction with methanofullerene [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in polymer solar cells highlights the potential application of related compounds in developing renewable energy technologies (Li et al., 2005).
Analytical Chemistry
A method for determining picogram levels of 3-methoxytyramine in brain tissue using liquid chromatography with electrochemical detection illustrates the compound's role in neurochemical analysis, providing insights into neurotransmitter dynamics and function (Ponzio et al., 1981).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRFEJSZXRMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644212 | |
Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-43-1 | |
Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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